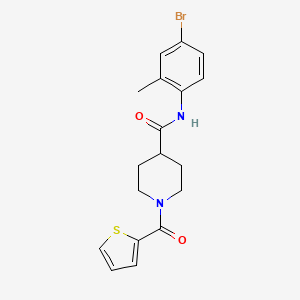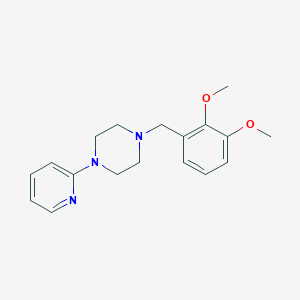
N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as Br-methylphenylpiperazine-thienylcarboxamide, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. The inhibition of CK2 activity by this compound has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in various in vitro and in vivo studies. Inhibition of CK2 activity by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to have minimal toxicity and side effects, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its high selectivity and potency for CK2 inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the development and application of N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various disease models, including cancer and inflammatory diseases. Finally, the role of CK2 in various cellular processes and its potential as a therapeutic target should be further explored.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide involves the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride to form 4-bromo-2-methylbenzoyl chloride. This intermediate is then reacted with thienylcarboxylic acid in the presence of triethylamine to form the corresponding thienylcarboxamide. Finally, the thienylcarboxamide is reacted with piperidinecarboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been identified as a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-cancer and anti-inflammatory effects, making this compound a potential candidate for the development of novel anti-cancer and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c1-12-11-14(19)4-5-15(12)20-17(22)13-6-8-21(9-7-13)18(23)16-3-2-10-24-16/h2-5,10-11,13H,6-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQKIEAHVIGVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)


![N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)
![N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5694166.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)
![1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)

![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)